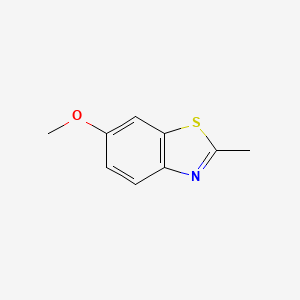

6-Methoxy-2-methylbenzothiazole

Descripción

The Benzothiazole (B30560) Scaffold in Contemporary Chemical and Biological Sciences

The benzothiazole core is a privileged structural motif found in numerous biologically active compounds. nih.govnih.gov Its rigid, planar structure, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse intermolecular interactions with biological targets. tandfonline.com This has led to the development of benzothiazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govtandfonline.commdpi.com

In the realm of chemical sciences, the benzothiazole ring system is valued for its synthetic accessibility and the ease with which it can be functionalized. mdpi.com The carbon atom at the 2-position is particularly reactive, providing a convenient handle for the introduction of various substituents. mdpi.com This has spurred the development of numerous synthetic methodologies aimed at creating diverse libraries of benzothiazole derivatives for high-throughput screening and drug discovery programs. mdpi.comacs.org

Significance of Substituted Benzothiazoles in Medicinal Chemistry and Organic Synthesis

The strategic placement of substituents on the benzothiazole scaffold is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. mdpi.com The nature and position of these substituents can profoundly influence a compound's potency, selectivity, and metabolic stability. mdpi.com For instance, the introduction of specific groups can enhance binding affinity to a target protein, improve cell permeability, or block metabolic pathways that would otherwise lead to rapid inactivation.

In organic synthesis, the development of efficient methods for the preparation of 2-substituted benzothiazoles is an active area of research. mdpi.comorganic-chemistry.org Traditional methods often involve the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. pharmatutor.orgjchemrev.com More recent advancements have focused on developing greener and more efficient catalytic systems, including the use of nanocatalysts and photocatalysts, to facilitate these transformations. mdpi.com

Research Landscape and Focus on 6-Methoxy-2-methylbenzothiazole

Within the vast chemical space of substituted benzothiazoles, this compound has attracted specific research interest. This particular substitution pattern, with a methoxy (B1213986) group at the 6-position and a methyl group at the 2-position, has been investigated for its potential biological activities. The methoxy group, in particular, is known to significantly influence the electronic properties of the benzothiazole ring system and can enhance interactions with certain biological targets. mdpi.com

Research on this compound has explored its role as a key intermediate in the synthesis of more complex molecules and as a standalone compound with potential therapeutic applications. Studies have investigated its inhibitory effects on certain enzymes, highlighting its potential as a lead compound for drug development. The synthesis of this compound and its derivatives continues to be an area of interest, with researchers exploring novel and efficient synthetic routes. prepchem.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | scbt.comsigmaaldrich.com |

| Molecular Weight | 179.24 g/mol | scbt.comsigmaaldrich.com |

| CAS Number | 2941-72-2 | scbt.comsigmaaldrich.com |

| Appearance | Clear colorless to yellow liquid | thermofisher.com |

| Refractive Index | 1.6100-1.6150 @ 20°C | thermofisher.com |

| IUPAC Name | 6-methoxy-2-methyl-1,3-benzothiazole | thermofisher.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHLJSUORLPGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062725 | |

| Record name | Benzothiazole, 6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-72-2 | |

| Record name | 6-Methoxy-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-2-methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 6-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 6-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50YN70EAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 2 Methylbenzothiazole and Its Derivatives

Direct Synthetic Approaches to 6-Methoxy-2-methylbenzothiazole

The formation of the this compound nucleus is often accomplished through classical methods that build the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Classical Heterocyclic Annulation Reactions

The most common and direct route to synthesizing 2-alkylated benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable acylating agent. For this compound, this typically involves the reaction of 2-amino-4-methoxythiophenol with acetic anhydride (B1165640) or acetyl chloride. The reaction proceeds by acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the thiazole ring. This method is highly efficient and provides a straightforward entry to the desired benzothiazole (B30560) core.

Oxidation Reactions for Functional Group Introduction (e.g., to 6-methoxy-2-formylbenzothiazole)

The 2-methyl group of this compound is a versatile handle for introducing other functional groups. One of the most important transformations is its oxidation to a formyl group, yielding 6-methoxy-2-formylbenzothiazole. This aldehyde is a valuable intermediate for the synthesis of more complex molecules through reactions like condensations and reductive aminations.

Studies have shown that the oxidation of 2-methylbenzothiazole (B86508) to 2-formylbenzothiazole can be achieved through gas-phase reactions with hydroxyl radicals. nih.gov This process involves hydrogen abstraction from the methyl group, followed by a sequence of reactions with molecular oxygen and nitrogen oxides to yield the aldehyde product. nih.gov While this highlights the reactivity of the methyl group, laboratory syntheses often employ more conventional oxidizing agents like selenium dioxide for better control and scalability.

Synthesis of Key Precursors and Building Blocks: Focusing on 2-Amino-6-methoxybenzothiazole (B104352)

The compound 2-Amino-6-methoxybenzothiazole is a pivotal precursor for a wide array of benzothiazole derivatives, including firefly luciferin. oup.comsigmaaldrich.com Its synthesis is a critical step in many multi-step reaction sequences.

A prevalent method for its preparation involves the thiocyanation of p-anisidine (B42471) (4-methoxyaniline). ekb.eg This is typically followed by an oxidative ring-closure of the resulting p-methoxyphenylthiourea intermediate. ekb.egresearchgate.net For instance, reacting p-anisidine with potassium thiocyanate (B1210189) in acetic acid, followed by treatment with bromine, can produce 2-Amino-6-methoxybenzothiazole in high yield. acs.org Modifications of this procedure have reported yields as high as 87%. acs.org This amino-substituted benzothiazole can then serve as a starting point for various transformations, such as Sandmeyer reactions to introduce halides or cyano groups at the 2-position. oup.comsigmaaldrich.com

| Starting Material | Reagents | Product | Yield | Reference |

| p-Anisidine | 1. NH4SCN2. Br2 (catalytic), alkaline medium | 2-Amino-6-methoxybenzothiazole | Not specified | ekb.egresearchgate.net |

| p-Anisidine | KSCN, CH3COOH, then Br2 | 2-Amino-6-methoxybenzothiazole | 87% | acs.org |

Functionalization and Derivatization Strategies Involving the this compound Nucleus

Once the this compound core is formed, it can be further modified at either the benzene ring or the 2-methyl group to create a diverse range of derivatives.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety (e.g., Acetylation, Fries Rearrangement)

The benzene portion of the benzothiazole ring system is susceptible to electrophilic aromatic substitution. The directing effects of the fused thiazole ring and the methoxy (B1213986) group influence the position of substitution. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the positions ortho (C7) and meta (C5) to the methoxy group are available for substitution.

Acetylation: Friedel-Crafts acetylation is a common method to introduce an acetyl group onto an aromatic ring. The acetylation of methoxy-substituted aromatic compounds, such as 2-methoxynaphthalene, has been studied and shows that regioselectivity can be a key challenge. orientjchem.org For this compound, acetylation would be expected to occur primarily at the C7 position due to the activating effect of the methoxy group.

Fries Rearrangement: The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgpharmdguru.comorganic-chemistry.org This reaction is typically ortho and para selective. wikipedia.org To apply this to the benzothiazole system, one would first need a hydroxybenzothiazole. For example, if 6-hydroxy-2-methylbenzothiazole were acylated to form an ester, a subsequent Fries rearrangement could introduce an acyl group onto the benzene ring, likely at the C7 or C5 position, yielding a di-functionalized product. The reaction conditions, such as temperature and solvent, can be adjusted to favor one isomer over the other. wikipedia.org

Modifications and Substitutions at the 2-Methyl Group

The methyl group at the 2-position of the benzothiazole ring is acidic due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring. This allows it to participate in a variety of condensation reactions. For example, it can react with aromatic aldehydes in the presence of a catalyst to form styryl-type derivatives. These condensation reactions are a powerful tool for extending the conjugation of the system and for synthesizing compounds with specific electronic or optical properties.

Furthermore, the 2-methyl group can be a site for other transformations. As discussed previously, oxidation leads to the corresponding aldehyde. nih.gov Halogenation of the methyl group can also be achieved, providing a route to further functionalization via nucleophilic substitution reactions.

Formation of Azo Dye Ligands from 2-Amino-6-methoxybenzothiazole Precursors

The synthesis of azo dyes from 2-amino-6-methoxybenzothiazole is a significant area of research, yielding compounds with applications as dyes and potentially as biologically active agents. The general methodology involves a two-step process: diazotization of the 2-amino-6-methoxybenzothiazole followed by a coupling reaction with a suitable aromatic compound. nih.govanjs.edu.iq

The diazotization step is typically carried out at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. nih.govepo.org This involves treating the 2-amino-6-methoxybenzothiazole with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid. nih.govgoogle.com In some procedures, nitrosylsulfuric acid, prepared by dissolving sodium nitrite in concentrated sulfuric acid, is employed. nih.govepo.org The choice of acid can influence the reaction, with mixtures of acetic and propionic acid also being utilized. nih.gov

Following the formation of the diazonium salt, a coupling reaction is performed with an electron-rich aromatic compound. The choice of the coupling partner is crucial as it determines the final structure and properties of the azo dye. Examples of coupling agents include β-naphthol derivatives and pyrazolone (B3327878) derivatives. nih.govgoogle.com The coupling reaction is also conducted under controlled temperature conditions, typically at or below 5°C. nih.govepo.org The pH of the reaction medium is often adjusted to facilitate the electrophilic substitution reaction. acu.edu.in

An example of this synthesis involves the diazotization of 2-amino-6-methoxybenzothiazole and subsequent coupling with N,N-di-β-hydroxyethyl-2-naphthol-6-sulfonamide. google.com Another reported synthesis involves the coupling of the diazotized 2-amino-6-methoxybenzothiazole with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. nih.gov The resulting azo dyes are often colored crystalline solids. epo.org

Table 1: Examples of Azo Dye Synthesis from 2-Amino-6-methoxybenzothiazole

| Diazonium Component | Coupling Component | Reaction Conditions | Product Type | Reference |

| 2-Amino-6-methoxybenzothiazole | N,N-di-β-hydroxyethyl-2-naphthol-6-sulfonamide | Diazotization with NaNO₂ in H₂SO₄, followed by coupling | Azo Dye | google.com |

| 2-Amino-6-substituted benzothiazoles | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Diazotization with nitrosylsulfuric acid, coupling at 0-5°C | Azo Dye | nih.gov |

| 2-Amino-6-chlorobenzothiazole | Not specified | Diazotization with nitrosylsulfuric acid, coupling below 0°C | Dark Red Crystalline Dye | epo.org |

| 2-Aminobenzothiazole derivatives | 4-Hydroxycoumarin | Diazotization followed by coupling | Azo Dye Ligand | uomustansiriyah.edu.iq |

Synthesis of Schiff Bases and Imine Derivatives from 2-Amino-6-methoxybenzothiazole

The synthesis of Schiff bases, also known as imines, from 2-amino-6-methoxybenzothiazole represents a versatile route to a wide array of derivatives with significant potential in medicinal chemistry and materials science. aip.orgresearchgate.net The fundamental reaction involves the condensation of the primary amino group of 2-amino-6-methoxybenzothiazole with an aldehyde or a ketone. aip.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. niscpr.res.inlibretexts.org

A variety of aldehydes and ketones can be employed in this synthesis, leading to a diverse range of Schiff base structures. For instance, research has reported the reaction of 2-amino-6-methoxybenzothiazole with p-aminoacetophenone to yield a Schiff base. aip.org In another study, 2-amino-6-methoxybenzothiazole was reacted with 2-hydroxy-4,6-dimethoxybenzaldehyde to produce a fluorescent Schiff base. researchgate.net The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol (B145695), sometimes with the addition of a catalytic amount of acid like glacial acetic acid. researchgate.net

The resulting Schiff bases can be further modified. For example, a Schiff base derived from 2-amino-6-methoxybenzothiazole and p-aminoacetophenone was used as a precursor to form a diazonium salt, which was then coupled with p-hydroxycinnamaldehyde to create an azo-containing Schiff base. aip.org This demonstrates the potential for combining Schiff base formation with other chemical transformations to generate more complex molecules.

The synthesis of imine derivatives from 2-amino-6-methoxybenzothiazole has also been explored. In one study, 6-methoxy-2-hydrazinobenzothiazole, prepared from 2-amino-6-methoxybenzothiazole, was reacted with various 4-substituted aromatic aldehydes to form hydrazones, which are a class of imine derivatives. researchgate.netekb.eg

Table 2: Examples of Schiff Base and Imine Synthesis from 2-Amino-6-methoxybenzothiazole Derivatives

| Amine Precursor | Carbonyl Compound | Product Type | Reference |

| 2-Amino-6-methoxybenzothiazole | p-Aminoacetophenone | Schiff Base | aip.org |

| 2-Amino-6-methoxybenzothiazole | 2-Hydroxy-4,6-dimethoxybenzaldehyde | Fluorescent Schiff Base | researchgate.net |

| 2-Amino-6-methoxybenzothiazole | Various aromatic aldehydes | Schiff Bases | researchgate.net |

| 6-Methoxy-2-hydrazinobenzothiazole | 4-Substituted aromatic aldehydes | Hydrazones (Imines) | researchgate.netekb.eg |

| 2-Aminobenzothiazole | o-Vanillin | Schiff Base | nih.gov |

Advanced Catalytic Approaches in Benzothiazole Synthesis and Modification

Modern organic synthesis has increasingly focused on the development of advanced catalytic methods for the preparation and functionalization of benzothiazole derivatives, aiming for higher efficiency, selectivity, and sustainability. mdpi.com These approaches often utilize transition metal catalysts, biocatalysts, and novel reaction media to overcome the limitations of traditional synthetic routes. mdpi.comnih.gov

Transition metal catalysis plays a pivotal role in the synthesis of 2-substituted benzothiazoles. nih.gov For instance, copper-catalyzed methods have been developed for the condensation of 2-aminobenzenethiols with nitriles. nih.govorganic-chemistry.org Palladium catalysts, such as Pd/C, have been employed for the ligand-free and additive-free cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org Nickel(II) salts have also been shown to be effective and less toxic catalysts for similar transformations. nih.gov More recently, a bimetallic nanoparticle catalyst (Fe3O4@SiO2@Cu-MoO3) has been designed for the synthesis of benzothiazoles from 2-aminothiophenol and various aldehydes, demonstrating high yields. mdpi.com

Photoredox catalysis, utilizing visible light, has emerged as a green and efficient strategy. mdpi.com One such method involves the use of blue LED light in the presence of K₂S₂O₈ for the synthesis of benzothiazoles. mdpi.com In another approach, graphitic carbon nitride (g-C₃N₄) acts as a metal-free catalyst under visible-light irradiation for the intramolecular C-H functionalization and C-S bond formation. organic-chemistry.org

Biocatalysis offers an environmentally friendly alternative for benzothiazole synthesis. mdpi.com For example, laccase/O₂ biocatalysis has been used for the condensation of 2-aminothiophenol with aryl-aldehydes. nih.govmdpi.com Acacia concinna, a natural catalyst, has been utilized in the microwave-assisted synthesis of 2-aryl-benzothiazoles. pharmacyjournal.in

The use of heterogeneous catalysts is another important advancement, as they can be easily recovered and reused, aligning with the principles of green chemistry. mdpi.com Examples include SnP₂O₇ and silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂). nih.govmdpi.com

Principles of Green Chemistry and Sustainable Synthesis in Benzothiazole Research

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole compounds to minimize environmental impact and enhance sustainability. mdpi.comnih.gov This involves the use of environmentally benign solvents, renewable starting materials, energy-efficient reaction conditions, and catalysts that can be recycled. nih.govrsc.org

A key focus of green benzothiazole synthesis is the replacement of hazardous organic solvents with greener alternatives. mdpi.com Water is an ideal green solvent, and several methods have been developed for benzothiazole synthesis in aqueous media. rsc.org For example, the one-step synthesis of benzothiazole-2-thiols has been achieved in water by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide. rsc.org Deep eutectic solvents (DESs) have also been explored as sustainable reaction media. mdpi.com

Energy efficiency is another important aspect of green synthesis. mdpi.com Microwave-assisted synthesis has been shown to accelerate reactions and reduce reaction times for the preparation of 2-aryl-benzothiazoles. pharmacyjournal.in Ultrasound-assisted synthesis has also been employed for the preparation of 2-substituted benzothiazoles using a reusable catalyst. mdpi.com

The use of catalysts that are non-toxic, readily available, and recyclable is a cornerstone of green benzothiazole synthesis. mdpi.com As mentioned previously, various heterogeneous catalysts and biocatalysts have been successfully employed. nih.govmdpi.commdpi.com Furthermore, catalyst-free methods are being developed, such as the microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles in an aqueous medium. nih.gov

Atom economy is another key principle, and one-pot synthesis procedures are favored as they reduce the number of purification steps and minimize waste. nih.gov The condensation of 2-aminobenzenethiol with aldehydes or other carbonyl-containing compounds is a common and relatively atom-economical route to benzothiazoles. nih.gov

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 2 Methylbenzothiazole and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of 6-Methoxy-2-methylbenzothiazole.

In the ¹H-NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. chemicalbook.com The methyl protons of the C2-methyl group typically appear as a sharp singlet. The protons of the methoxy (B1213986) group also produce a singlet. The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, with their specific chemical shifts and coupling patterns providing information about their positions relative to the methoxy group and the fused thiazole (B1198619) ring.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| C2-CH₃ | ~2.8 | Singlet |

| OCH₃ | ~3.8 | Singlet |

| Aromatic-H | ~6.9 - 7.8 | Multiplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can complement experimental data to assign these signals accurately. nih.govresearchgate.net The carbon of the methyl group appears in the upfield region, while the aromatic and thiazole ring carbons resonate at lower fields. The carbon of the methoxy group also has a characteristic chemical shift.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2-CH₃ | ~20 |

| OCH₃ | ~55 |

| Aromatic & Thiazole Carbons | ~104 - 168 |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. thermofisher.comthermofisher.com

Key vibrational modes include the C-H stretching of the methyl and aromatic groups, the C=N stretching of the thiazole ring, and the C-O stretching of the methoxy group. The asymmetric and symmetric stretching vibrations of the methyl group are typically observed in the 2900-3000 cm⁻¹ region. scielo.org.za The C=N stretching vibration is a key indicator of the thiazole ring system. The aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group gives rise to a strong band, typically around 1250 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

| C=N Stretch (Thiazole) | ~1640 |

| Aromatic C=C Stretch | ~1450 - 1600 |

| C-O Stretch (Methoxy) | ~1250 |

Note: These are general ranges and specific peak positions can vary.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* transitions within the aromatic and heterocyclic ring systems. nih.gov The positions and intensities of these bands are influenced by the chromophoric benzothiazole (B30560) core and the auxochromic methoxy group. The study of related benzothiazole derivatives shows that electronic properties like the HOMO-LUMO energy gap can be investigated using this technique, often in conjunction with theoretical calculations. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. thermofisher.com The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight (179.24 g/mol ). thermofisher.comsigmaaldrich.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related benzothiazoles involve the loss of small, stable molecules or radicals. For instance, the loss of a methyl radical (•CH₃) from the molecular ion is a plausible fragmentation step. The fragmentation of the benzothiazole ring itself can also lead to characteristic fragment ions.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

While this compound is a liquid at room temperature, its derivatives can often be crystallized and their solid-state structures determined by X-ray diffraction (XRD). thermofisher.comthermofisher.com For instance, the crystal structure of a related compound, (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol, has been determined. qu.edu.qaqu.edu.qaresearchgate.net Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. qu.edu.qaqu.edu.qaresearchgate.net This information is crucial for understanding the packing of molecules in the solid state and the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the material.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₉H₉NOS, the theoretical weight percentages of carbon, hydrogen, nitrogen, and sulfur can be precisely calculated. These theoretical values are then compared against experimental data obtained from an automated CHNS analyzer. This comparison is critical for confirming the purity and composition of the synthesized compound.

In a typical procedure, a small, precisely weighed sample of the compound is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, allowing for the determination of the percentage of each element. The close correlation between the calculated and found values validates the chemical structure of the compound. While specific experimental data for this compound is not detailed in the available literature, the table below presents its theoretical composition. For context, representative experimental data for related benzothiazole derivatives are often reported with deviations of less than 0.4% from the calculated values, which is considered indicative of a high degree of purity. thermofisher.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 60.30 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.06 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.93 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.89 |

| Total | 179.24 | 100.00 |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for assessing the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

Studies on related benzothiazole derivatives provide insight into the expected thermal behavior of this compound. For instance, the thermal decomposition of N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (NCBSA) begins at approximately 195°C, with a significant mass loss of about 27% occurring up to 240°C, attributed to the loss of the cyclohexylamine (B46788) group. researchgate.net The subsequent decomposition of the benzothiazole core occurs between 250°C and 350°C. researchgate.net This suggests that the benzothiazole scaffold itself is relatively thermally stable.

For metal complexes of benzothiazole derivatives, TGA and DTA can reveal the loss of solvent molecules and the decomposition of the organic ligand. In a study of a Co(II)/pyrazole complex, an initial mass loss observed between 70-100°C was attributed to the removal of lattice water molecules. foodb.ca The main decomposition of the organic ligand occurred at a much higher temperature range of 280-440°C. foodb.ca This indicates that coordination to a metal center can influence the thermal stability of the heterocyclic ligand. The final decomposition product is often a stable metal oxide. foodb.ca

Table 2: Representative Thermal Decomposition Data for Benzothiazole Derivatives

| Compound | Decomposition Step | Temperature Range (°C) | Peak Decomposition Temp. (TDTG) (°C) | Mass Loss (%) | Attributed Fragment |

| N-cyclohexyl-2-benzothiazole sulfenamide (NCBSA) | 1 | up to 240 | ~240 | ~27 | Cyclohexylamine |

| N-cyclohexyl-2-benzothiazole sulfenamide (NCBSA) | 2 | 250-350 | ~329 | - | Benzothiazole moiety |

| Co(II)/pyrazole complex | 1 | 70-100 | 82 | - | Water solvent |

| Co(II)/pyrazole complex | 2 | 280-440 | 430 | - | Organic ligand |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species (e.g., Chromium complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as transition metal complexes. For paramagnetic complexes of this compound, like those with Cr(III), ESR spectroscopy provides detailed information about the electronic structure and the environment of the metal ion.

The ESR spectra of Cr(III) complexes are typically characterized by their 'g' values. These values are a measure of the interaction between the unpaired electrons and the external magnetic field. In a study of Cr(III) complexes with other nitrogen-containing heterocyclic ligands, the observed 'g' values were in the range of 1.98-2.01. nanomaterchem.com The deviation of the g-value from that of a free electron (2.0023) can provide insights into the degree of covalent character in the metal-ligand bond.

For other transition metal complexes of benzothiazole derivatives, such as Cu(II) complexes, the ESR spectrum can reveal the geometry of the complex. For example, a Cu(II) complex with a chloro-benzothiazole derivative showed g∥ and g⊥ values of 2.08 and 1.51, respectively. nih.gov The observation that g∥ > g⊥ is indicative of a distorted octahedral geometry and an unpaired electron residing in the dx²-y² orbital. nih.gov The hyperfine splitting pattern can also provide information about the number of metal nuclei interacting with the unpaired electron.

Table 3: Representative ESR Spectral Data for Transition Metal Complexes of Benzothiazole Derivatives

| Complex | g∥ | g⊥ | g_iso | Interpretation |

| [Cu(BTADH)₂] | 2.08 | 1.51 | - | Distorted octahedral geometry, ²B₁g ground state |

| Cr(III) complexes with N-heterocycles | - | - | 1.98-2.01 | Octahedral geometry |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. For this compound and its derivatives or complexes, SEM analysis can reveal details about particle size, shape, and aggregation.

Biological and Pharmacological Investigations of 6 Methoxy 2 Methylbenzothiazole and Its Derivatives

Antimicrobial Efficacy

Derivatives of 6-Methoxy-2-methylbenzothiazole have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens. These compounds represent a promising area of research for the development of new antimicrobial agents.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Substituted benzothiazole (B30560) derivatives have shown significant antibacterial activity. For instance, certain dichloropyrazole-based benzothiazole analogues have demonstrated better inhibitory activity against Gram-positive (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/mL) compared to the standard drug novobiocin (B609625). The presence of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of the benzothiazole was found to enhance this antibacterial activity. nih.gov

In another study, benzothiazole derivatives of isatin (B1672199) were more effective against Gram-negative bacteria than Gram-positive strains. nih.gov Specifically, one derivative, 41c, showed excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the efficacy of ciprofloxacin (B1669076). nih.gov Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole have also been synthesized and tested, with some compounds showing comparable activity to streptomycin (B1217042) against Listeria monocytogenes, P. aeruginosa, E. coli, and Staphylococcus aureus. nih.gov

Furthermore, research has indicated that 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole exhibits significant antimicrobial properties, with potent activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant organisms. Studies have shown this compound to be effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics.

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Type | Bacterial Strain(s) | Key Findings (MIC values) | Reference |

|---|---|---|---|

| Dichloropyrazole-based benzothiazole analogues | Gram-positive & Gram-negative | Better than novobiocin (MIC = 0.0156–0.25 µg/mL & 1–4 µg/mL respectively) | nih.gov |

| Benzothiazole derivatives of isatin (e.g., 41c) | E. coli, P. aeruginosa | Surpassed ciprofloxacin (MIC = 3.1 μg/ml & 6.2 μg/ml respectively) | nih.gov |

| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | Comparable to streptomycin | nih.gov |

| 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole | S. aureus, MRSA | Lower than conventional antibiotics |

Antifungal Activities

The antifungal potential of this compound derivatives has been investigated against various fungal pathogens. Methoxy-substituted benzothiazole derivatives have been synthesized and screened for their antifungal activity against Aspergillus niger. jgpt.co.in In one study, compounds designated as K-05 and K-06 demonstrated potent antifungal activity against this fungus, while compounds K-01 and K-03 showed moderate inhibitory activity. jgpt.co.in

Similarly, C-6 methyl-substituted benzothiazole derivatives have been evaluated for their efficacy against Candida albicans. scitechjournals.com Compounds D-02 and D-08 from this series exhibited potent antifungal activity, with compounds D-01 and D-04 showing moderate inhibition. scitechjournals.com The antifungal activity was assessed using the cup plate method, with griseofulvin (B1672149) as the standard. jgpt.co.inscitechjournals.com

Furthermore, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole has shown antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents.

Table 2: Antifungal Activity of Methoxy-Substituted Benzothiazole Derivatives

| Derivative Series | Fungal Strain | Key Findings | Reference |

|---|---|---|---|

| Methoxy substituted benzothiazole (K-series) | Aspergillus niger | K-05 and K-06 showed potent activity; K-01 and K-03 showed moderate activity. | jgpt.co.in |

| C-6 methyl substituted benzothiazole (D-series) | Candida albicans | D-02 and D-08 showed potent activity; D-01 and D-04 showed moderate activity. | scitechjournals.com |

| 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole | Candida albicans, Aspergillus niger | MIC values comparable to standard antifungal agents. |

Antineoplastic and Apoptosis-Inducing Properties

Derivatives of this compound have emerged as a significant class of compounds with potential anticancer applications. Their mechanisms of action are multifaceted, involving direct cytotoxicity to cancer cells, inhibition of crucial enzymes in cell division, and modulation of cellular signaling pathways.

In Vitro Cytotoxicity and Antiproliferative Effects on Human Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For instance, a novel benzothiazole derivative, PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cell lines, with IC50 values less than 50 nM. nih.gov This compound induced classic apoptotic symptoms such as DNA fragmentation and nuclear condensation. nih.gov Another study reported that a substituted phenylamino-based methoxy methylbenzothiazole derivative showed potent cytotoxic activity against HeLa cell lines with an IC50 value of 0.6 ± 0.29 µM. nih.gov

The presence of a methoxy group has been highlighted as a key contributor to the cytotoxic activity of some derivatives. nih.gov For example, the cytotoxicity of one derivative against a colon cancer cell line was attributed to the methoxy group on the phenyl ring. nih.gov While exhibiting potent antimicrobial properties, 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole has been shown to maintain low cytotoxicity against human cell lines like HeLa, suggesting a favorable therapeutic index.

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

| Derivative | Cancer Cell Line(s) | IC50 Value(s) | Key Findings | Reference |

|---|---|---|---|---|

| PB11 | U87 (Glioblastoma), HeLa (Cervix Cancer) | < 50 nM | Highly cytotoxic, induces apoptosis. | nih.gov |

| Substituted phenylamino (B1219803) based methoxy methylbenzothiazole | HeLa (Cervix Cancer) | 0.6 ± 0.29 µM | Potent cytotoxic activity. | nih.gov |

| Derivative with methoxy group on phenyl ring | Colon Cancer | Not specified | Methoxy group enhances cytotoxicity. | nih.gov |

| 5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole | HeLa (Cervix Cancer) | Not specified | Low cytotoxicity against human cells. |

Inhibition of Topoisomerase II Activity

Topoisomerase II is a critical enzyme involved in DNA replication and chromosome segregation, making it a key target for anticancer drugs. mdpi.comnih.gov Benzothiazole derivatives have been identified as potent inhibitors of human topoisomerase IIα. esisresearch.orgresearchgate.netbilkent.edu.tr These compounds are structurally similar to DNA purine (B94841) bases. esisresearch.org

Mechanistic studies have shown that some benzothiazole derivatives act as catalytic inhibitors of topoisomerase IIα, rather than topoisomerase poisons. mdpi.comesisresearch.org This means they block the enzyme's catalytic cycle without stabilizing the DNA-enzyme cleavable complex, which can lead to DNA strand breaks. nih.govesisresearch.org One particular derivative, BM3, was found to be a strong catalytic inhibitor, potentially by interacting directly with the enzyme and binding to the minor groove of DNA. researchgate.netbilkent.edu.tr This mode of action is distinct from that of etoposide, a known topoisomerase II poison. esisresearch.org The inhibition of topoisomerase II by benzothiazoles can lead to G2/M cell cycle arrest and apoptosis. esisresearch.org

Modulating Cellular Pathways Related to Cancer Progression

The anticancer effects of this compound derivatives are also attributed to their ability to modulate key cellular signaling pathways involved in cancer development and progression.

One such pathway is the PI3K/AKT signaling pathway, which is often aberrantly activated in various cancers and plays a crucial role in cell emergence, growth, and development. nih.gov The novel benzothiazole derivative PB11 has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov Treatment with PB11 led to the downregulation of PI3K and AKT levels, along with an upregulation of apoptosis-associated proteins like caspase-3 and cytochrome-c. nih.gov

Furthermore, some benzothiazole derivatives may exert their anticancer effects by inducing the production of reactive oxygen species (ROS). esisresearch.orgmdpi.com Elevated ROS levels can cause cellular damage and trigger apoptosis. It has been suggested that the inhibitory activity of benzothiazoles on topoisomerase IIα could also trigger ROS-mediated apoptosis. esisresearch.org

Antioxidant Activity and Free Radical Scavenging Mechanisms (e.g., DPPH assay)

The antioxidant potential of benzothiazole derivatives is a significant area of research, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, typically at 517 nm. The efficiency of the antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

While the direct antioxidant activity of this compound has not been extensively reported in the form of specific IC50 values in the reviewed literature, studies on related benzothiazole derivatives provide insights into the structure-activity relationship for this class of compounds. For instance, the presence and position of hydroxyl and methoxy groups on the benzothiazole core or on aryl substituents have been shown to significantly influence the antioxidant capacity. Generally, an increase in the number of hydroxyl groups on an aromatic ring attached to the benzothiazole scaffold enhances the radical scavenging activity. researchgate.net

Interactive Table: DPPH Radical Scavenging Activity of Selected Benzothiazole Derivatives

| Compound | Structure | DPPH IC50 (µM) | Reference |

|---|---|---|---|

| Amidino-substituted trihydroxy benzothiazole | Potent Activity | researchgate.net | |

| Thiocarbohydrazone derivative 10 | 24.2 ± 0.12 | arxiv.org | |

| Thiocarbohydrazone derivative (general) | 36 to 103 | arxiv.org |

No specific experimental data for the DPPH radical scavenging activity of this compound was found in the reviewed scientific literature.

Enzyme Inhibition Studies

Hepatic Microsomal Enzyme Inhibition (e.g., Aryl Hydrocarbon Hydroxylase, Aminopyrine (B3395922) N-Demethylase)

Hepatic microsomal enzymes, such as Aryl Hydrocarbon Hydroxylase (AHH) and Aminopyrine N-demethylase, are crucial in the metabolism of various xenobiotics. The inhibition of these enzymes can have significant pharmacological implications.

According to product information from a chemical supplier, this compound has been utilized as an inhibitor of both Aryl Hydrocarbon Hydroxylase (specifically the phenobarbital-induced form, PB/AHH) and Aminopyrine N-demethylase (ADPM) in hepatic microsomes. sigmaaldrich.com However, the specific quantitative data, such as IC50 values or percentage of inhibition from primary research articles, were not available in the reviewed literature to be presented in a data table.

Studies on other classes of compounds have demonstrated the principles of inhibiting these enzyme systems. For example, the inhibition of AHH by various heavy metals has been quantified, with cadmium being a potent inhibitor. nih.gov Similarly, the partial inhibition of aminopyrine N-demethylase by caffeine (B1668208) has been documented. nih.gov

Specific quantitative data on the inhibition of Aryl Hydrocarbon Hydroxylase and Aminopyrine N-demethylase by this compound were not found in the reviewed scientific literature.

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes, including pH regulation and CO2 transport. The inhibition of specific CA isozymes is a therapeutic strategy for several conditions.

The investigation into the CA inhibitory potential of benzothiazole derivatives has primarily focused on compounds bearing a sulfonamide group, which is a known zinc-binding function essential for potent inhibition. Studies on a series of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides have shown inhibitory activity against human carbonic anhydrase isoforms hCA I, II, and VII, with inhibition constants (Ki) in the low nanomolar to micromolar ranges. nih.gov For instance, some imidazoline-incorporated sulphonamides demonstrated superior inhibitory activities against hCA II. nih.gov

Interactive Table: Carbonic Anhydrase Inhibition by Benzothiazole-6-sulphonamide Derivatives

| Compound | Target Isozyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Imidazoline-incorporated sulphonamides (6a-c) | hCA II | 37.6–65.6 nM | nih.gov |

No specific experimental data for the carbonic anhydrase isozyme inhibition by this compound was found in the reviewed scientific literature, as research has concentrated on sulfonamide derivatives of benzothiazole.

Protein Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) are key enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activity is often associated with diseases like cancer, making them important therapeutic targets.

The benzothiazole scaffold is recognized as a valuable framework for the design of PTK inhibitors. nih.gov Research on various thiazole (B1198619) derivatives has demonstrated their potential to inhibit different protein kinases. For example, certain 1,3-thiazole-5-carboxylic acid derivatives have been identified as inhibitors of protein kinase CK2, with one compound exhibiting an IC50 value of 0.4 µM. nih.gov Furthermore, a series of imidazothiazole derivatives have shown significant efficacy against RAF1 and V600E-B-RAF kinases, with IC50 values in the nanomolar range. nih.gov

Interactive Table: Protein Kinase Inhibition by Thiazole Derivatives

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 1,3-Thiazole-5-carboxylic acid derivative | CK2 | 0.4 µM | nih.gov |

| Imidazothiazole derivative | RAF1 | 8.2 nM | nih.gov |

| Imidazothiazole derivative | V600E-B-RAF | 0.978 nM | nih.gov |

Specific quantitative data on the protein tyrosine kinase inhibitory activity of this compound were not found in the reviewed scientific literature.

Interleukin-1 Beta (IL-1β) Inhibition

Interleukin-1 beta (IL-1β) is a pro-inflammatory cytokine that plays a central role in inflammatory and autoimmune diseases. The inhibition of IL-1β production or its signaling pathway is a key strategy for the development of anti-inflammatory drugs.

Computational and in vitro studies have explored the potential of various compounds to inhibit IL-1β. For instance, a study identified two compounds through virtual screening and molecular docking that showed inhibitory potential against IL-1β, with IC50 values of 1.6 ± 0.1 and 9.1 ± 1.7 µg/mL in in vitro experiments. nih.gov Another study demonstrated that metaxalone, an FDA-approved drug, could revert the inflammatory phenotype induced by IL-1β in microglial cells. nih.gov

While the direct inhibitory effect of this compound on IL-1β has not been specifically quantified in the available literature, the broader class of benzothiazole derivatives has been investigated for anti-inflammatory properties.

Specific quantitative data on the inhibition of Interleukin-1 Beta by this compound or its direct derivatives were not found in the reviewed scientific literature.

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase (FabI) is an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents.

Research into inhibitors of this enzyme has identified various chemical classes. For example, methyl-branched fatty acids isolated from Streptomyces sp. A251 have been shown to inhibit Staphylococcus aureus FabI with IC50 values around 16 µM. nih.gov Additionally, a class of compounds known as 2-(alkylthio)-4,6-diphenylpyridine-3-carbonitriles ("thiopyridines") were found to inhibit E. coli ENR with IC50 values ranging from 3 to 25 µM. nih.gov

Interactive Table: Enoyl-ACP Reductase (FabI) Inhibition by Various Compounds

| Compound Class | Target Organism (FabI) | IC50 Value (µM) | Reference |

|---|---|---|---|

| Methyl-branched fatty acids | Staphylococcus aureus | 16.0 - 16.3 | nih.gov |

No specific experimental data for the Enoyl-ACP Reductase inhibition by this compound or its derivatives were found in the reviewed scientific literature.

Anti-inflammatory and Analgesic Potentials

Derivatives of the benzothiazole nucleus are recognized for their anti-inflammatory and analgesic properties. pcbiochemres.comjournalajrimps.com Research has demonstrated that specific structural modifications to the benzothiazole scaffold can lead to potent inhibitory effects on the enzymes responsible for inflammation and pain signaling. sigmaaldrich.com

A study focused on the synthesis of 2-amino-6-methoxybenzothiazole (B104352) derivatives found that these compounds possess noteworthy anti-inflammatory activity. journalajrimps.comgoogle.com Specifically, the hydrazino derivative, 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide, was shown to be effective in an in vitro anti-inflammatory assay that measures the inhibition of hemolysis. journalajrimps.comgoogle.com This activity, while compared to a standard drug, highlighted the potential of the 6-methoxy substituted benzothiazole core in mitigating inflammatory responses. journalajrimps.com

Further research into other benzothiazole derivatives has expanded on these findings. A series of novel benzothiazole compounds bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects. pcbiochemres.com Compounds from this series demonstrated significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. pcbiochemres.com For instance, compound 17c showed 72%, 76%, and 80% inhibition at 1, 2, and 3 hours, respectively. pcbiochemres.com In analgesic tests, several compounds exhibited efficacy comparable to the standard drug celecoxib. pcbiochemres.com Molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). sigmaaldrich.com

| Compound | Derivative Class | Observed Activity | Source |

|---|---|---|---|

| 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | Hydrazino-6-methoxybenzothiazole | Showed potent in vitro anti-inflammatory activity by inhibiting hemolysis. | journalajrimps.comgoogle.com |

| Benzothiazole-benzenesulphonamide hybrids (e.g., 17c, 17i) | Benzenesulphonamide/Carboxamide | Demonstrated significant in vivo anti-inflammatory and analgesic effects, with low ulcerogenic potential. | pcbiochemres.com |

| Benzo[d]thiazol-2-amine derivatives | Substituted 2-aminobenzothiazole | In silico docking studies suggest potential inhibition of COX-1 and COX-2 enzymes. | sigmaaldrich.com |

Antitubercular Efficacy against Mycobacterium tuberculosis

Tuberculosis (TB) remains a major global health challenge, and the benzothiazole scaffold has been explored for the development of new antitubercular agents. nih.gov Derivatives of benzothiazole have shown bactericidal effects against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govnih.gov

Research has focused on various benzothiazole derivatives, such as 2-mercaptobenzothiazoles, which have been synthesized and evaluated as inhibitors of the Mtb type II NADH dehydrogenase (NDH-2). nih.govacs.org This enzyme is a critical component of the mycobacterial respiratory pathway, making it an attractive drug target. nih.govacs.org While these studies did not specifically report on this compound, they established a clear mechanism of action for the benzothiazole class against Mtb. nih.gov

Other studies have identified different targets. For instance, a class of benzothiazoles was found to inhibit decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall. bldpharm.com Furthermore, hybrid molecules incorporating the benzothiazole ring, such as pyrimidine-tethered benzothiazole derivatives, have demonstrated high potency against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb. nih.gov These findings highlight the adaptability of the benzothiazole core in designing novel agents to combat tuberculosis. nih.govbldpharm.com

| Derivative Class | Mechanism/Target | Observed Activity | Source |

|---|---|---|---|

| 2-Mercaptobenzothiazole derivatives | Inhibition of Type II NADH dehydrogenase (NDH-2) | Potent bactericidal activity against Mtb H37Rv. | nih.govacs.org |

| Pyrimidine-tethered benzothiazole derivatives | Not specified | Highly active against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb strains. | nih.gov |

| Benzothiazoles | Inhibition of DprE1 enzyme | Bactericidal activity through inhibition of a key enzyme in arabinogalactan (B145846) synthesis. | bldpharm.com |

Antidiabetic Activities

Benzothiazole derivatives have been investigated as potential treatments for type 2 diabetes (T2D), with several compounds showing significant glucose-lowering effects. hep.com.cnnih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a role in regulating cortisol levels, which can impact glucose metabolism. hep.com.cnacs.org

A key study synthesized a series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives and evaluated their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. hep.com.cnacs.orgnih.gov The results were significant, with several compounds causing a substantial reduction in plasma glucose levels. hep.com.cnacs.org Notably, the research inferred that the presence of a methoxy group at the C-6 position of the benzothiazole ring, along with a methyl group at C-4, contributes to potent inhibition of 11β-HSD1. hep.com.cn Molecular docking studies supported this, indicating potential hydrogen bond interactions with the catalytic residues of the enzyme. hep.com.cnacs.org

Other benzothiazole derivatives have been shown to exert their antidiabetic effects through different pathways, such as acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov

| Derivative Class/Compound | Proposed Mechanism | Key Finding | Source |

|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives | Inhibition of 11β-HSD1 | The 6-methoxy substitution contributes to potent enzyme inhibition and significant lowering of plasma glucose in rat models. | hep.com.cnacs.org |

| 2-Aminobenzothiazole derivatives linked to guanidines | PPARγ agonism | Molecular docking showed high binding affinity for the PPARγ nuclear receptor. | nih.gov |

| Zopolrestat | Aldose reductase inhibition | A benzothiazole derivative developed for the treatment of diabetic complications. | nih.gov |

Other Noteworthy Pharmacological Activities (e.g., Antileishmanial, Anticonvulsant, Antimalarial)

The versatility of the benzothiazole scaffold extends to a range of other important pharmacological activities. pcbiochemres.compharmacyjournal.in

Anticonvulsant Activity: The benzothiazole nucleus is a component of compounds investigated for anticonvulsant properties. pharmacyjournal.in A notable example is 2-amino-6-trifluoromethoxy benzothiazole, a close structural relative of 6-methoxybenzothiazole (B1296504) derivatives. This compound was found to prevent convulsions in various rodent models, including those induced by maximal electroshock and photic stimulation in baboons. acs.org Its profile of activity suggests a mechanism involving the antagonism of excitatory amino acid neurotransmission. acs.org Hybrid molecules combining benzothiazole and triazole moieties have also been synthesized and shown to be effective in anticonvulsant screens, demonstrating long-lasting protective activity.

Antileishmanial Activity: Benzothiazole derivatives have been explored for their potential against parasitic diseases like leishmaniasis. nih.govnih.gov Studies on 6-nitro- and 6-amino-benzothiazoles showed that the antiparasitic properties were highly dependent on the substituent at the 2-position. nih.gov Hybrid compounds, such as (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives, have also been synthesized. nih.gov Within this series, a derivative with a 6-amino-benzothiazole group and another with a 6-nitro-benzothiazole group displayed selective antileishmanial activity, specifically targeting the amastigote stage of the parasite. nih.gov

Antimalarial Activity: The search for new antimalarial drugs has also included the benzothiazole scaffold. pcbiochemres.compharmacyjournal.in An early study specifically prepared several derivatives of 2-amino-6-methoxybenzothiazole to investigate their potential as antimalarial agents. nih.gov More recently, bis-6-amidino-benzothiazole derivatives have been identified with potent activity against cultured asexual forms of Plasmodium falciparum, the parasite responsible for malaria. acs.org These findings confirm the continued relevance of the benzothiazole core, including its 6-substituted variants, in the development of antiparasitic therapies.

| Activity | Derivative Class/Compound | Key Finding | Source |

|---|---|---|---|

| Anticonvulsant | 2-Amino-6-trifluoromethoxy benzothiazole | Effective in multiple seizure models; mechanism likely involves antagonism of excitatory neurotransmission. | acs.org |

| Antileishmanial | 6-Nitro- and 6-amino-benzothiazole derivatives | Demonstrated selective activity against the amastigote stage of Leishmania. | nih.govnih.gov |

| Antimalarial | 2-Amino-6-methoxybenzothiazole derivatives | Synthesized specifically for evaluation as potential antimalarial compounds. | nih.gov |

| Antimalarial | Bis-6-amidino-benzothiazole derivatives | Showed potent activity against Plasmodium falciparum in culture. | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Methoxy 2 Methylbenzothiazole Derivatives

Impact of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of 6-methoxy-2-methylbenzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole (B30560) core and its appended functionalities. Research has consistently shown that substitutions at the C-2 and C-6 positions are particularly critical in modulating the pharmacological properties of these compounds. mdpi.com

The methoxy (B1213986) group at the C-6 position has been demonstrated to significantly enhance the kinase-targeted anticancer activity of benzothiazole analogues. mdpi.com For instance, certain 2-substituted benzothiazole derivatives featuring a C-6 methoxy moiety have displayed remarkable inhibitory potency against kinases implicated in cancer, with IC50 values in the nanomolar range. mdpi.com The introduction of a methoxy group can influence the electronic properties and lipophilicity of the molecule, potentially improving its interaction with biological targets and its pharmacokinetic profile.

Similarly, the methyl group at the C-2 position plays a significant role in defining the biological activity. While the direct combined effect of the 2-methyl and 6-methoxy groups is a subject of ongoing investigation, studies on 2,6-disubstituted benzothiazoles have highlighted their significant anticancer potential. frontiersin.org The nature of the substituent at the C-2 position can dramatically alter the compound's bioactivity. For example, replacing the methyl group with other moieties can lead to a range of activities, from anticancer to antimicrobial.

Furthermore, the introduction of other substituents on the benzothiazole ring can lead to synergistic or antagonistic effects. For example, the presence of a fluorine atom at the C-5 position in conjunction with a methoxy group at C-6 has been shown to produce synergistic antiproliferative effects in certain cancer cell lines. mdpi.com

The following table summarizes the impact of various substituents on the anticancer activity of benzothiazole derivatives, drawing from studies on related compounds.

| Compound Series | Position of Substitution | Substituent | Observed Impact on Anticancer Activity | Reference |

| 2-Substituted Benzothiazoles | C-6 | Methoxy | Enhanced kinase inhibitory potency | mdpi.com |

| 2,6-Disubstituted Benzothiazoles | C-2 and C-6 | Various | Significant anticancer potential | frontiersin.org |

| Benzothiazole-pyrazole hybrids | C-5 and C-6 | Fluorine (C-5) and Methoxy (C-6) | Synergistic antiproliferative effects | mdpi.com |

| Benzamide Benzothiazoles | C-6 | Methoxy | Good anti-tumour potential | nih.gov |

Conformation-Activity Relationships in Benzothiazole Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. In the case of benzothiazole derivatives, the relative orientation of the benzothiazole ring system and any appended substituent groups can significantly impact biological activity.

Computational studies involving conformational analysis have been employed to understand the preferred spatial arrangements of benzothiazole derivatives. For instance, the variation of the dihedral angle between the benzothiazole ring and an attached phenyl ring has been studied to identify energetically favorable conformers. mdpi.com These studies help in understanding how the molecule might present itself to a binding site.

Rational Design Strategies for Enhanced Pharmacological Profiles

The development of potent and selective this compound derivatives often relies on rational design strategies that leverage computational and medicinal chemistry principles. These approaches aim to optimize the interaction of the compound with its biological target while improving its drug-like properties.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. For benzothiazole derivatives, pharmacophore models have been developed to guide the design of new compounds with improved potency. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the 3D properties of molecules with their biological activities. These studies can provide contour maps that indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For benzothiazole derivatives with anticancer activity, 3D-QSAR models have suggested that modifying the electrostatic and steric fields around the molecule can enhance its potency. aip.org

Scaffold Hopping and Molecular Hybridization: These strategies involve modifying the core structure of a known active compound to discover new chemical entities with improved properties. For benzothiazole derivatives, this could involve replacing the benzothiazole core with other heterocyclic systems or combining the benzothiazole scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced or dual activities.

The following table outlines some of the rational design strategies that have been applied to benzothiazole derivatives.

| Design Strategy | Description | Application to Benzothiazole Derivatives | Reference |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Used to design new benzothiazole-based inhibitors with improved potency. | |

| 3D-QSAR | Correlates 3D molecular properties with biological activity to guide optimization. | Applied to anticancer benzothiazole derivatives to understand the influence of steric and electrostatic fields. | aip.org |

| Scaffold Hopping | Replaces the core scaffold to discover novel chemical series. | A potential strategy to explore new heterocyclic systems with similar biological activities. | |

| Molecular Hybridization | Combines two or more bioactive fragments to create a new molecule. | Employed to create benzothiazole-pyrazole hybrids with synergistic effects. | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches in 6 Methoxy 2 Methylbenzothiazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-methoxy-2-methylbenzothiazole. These computational techniques provide a lens to view the molecule's electronic architecture and predict its chemical behavior.

Density Functional Theory (DFT) Studies

Below is an illustrative data table of what DFT calculations would reveal about the optimized geometry of this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | Calculated Value |

| C=N | Calculated Value |

| C-C (benzene) | Calculated Value |

| C-O (methoxy) | Calculated Value |

| Bond Angles (°) ** | |

| C-S-C | Calculated Value |

| C-N=C | Calculated Value |

| C-C-O (methoxy) | Calculated Value |

| Dihedral Angles (°) ** | |

| Benzene-Thiazole | Calculated Value |

Note: The table is a template. Specific values would be populated from dedicated DFT studies on this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity.

For benzothiazole (B30560) derivatives, the HOMO is typically located over the benzothiazole ring, indicating it is the primary site for electrophilic attack. The LUMO, conversely, is distributed over the thiazole (B1198619) part of the ring system. The introduction of substituents like the methoxy (B1213986) and methyl groups in this compound is expected to alter the energies of these orbitals. For example, studies on similar compounds show that electron-donating groups can raise the HOMO energy, making the molecule more susceptible to oxidation.

A theoretical study on benzothiazole derivatives revealed that substitution at the 2-position can reduce the reactivity of the benzothiazole system. The compound 2-SCH3_BTH was found to be the most reactive among the studied derivatives due to its low HOMO-LUMO energy gap.

Here is a representative table for FMO analysis of this compound:

| Parameter | Energy (eV) |

| EHOMO | Calculated Value |

| ELUMO | Calculated Value |

| Energy Gap (ΔE) | Calculated Value |

Note: This table illustrates the type of data obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In benzothiazole derivatives, the nitrogen atom of the thiazole ring typically represents a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the benzene (B151609) ring, on the other hand, exhibit positive potential. The methoxy group in this compound would introduce a region of negative potential around the oxygen atom, further influencing the molecule's reactivity profile. Analysis of MEP maps can help in predicting how the molecule will interact with other molecules.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific docking studies on this compound are not prominent in the available literature, research on other thiazole derivatives has demonstrated their potential as inhibitors of various enzymes. For instance, docking studies on novel thiazole derivatives have been conducted to explore their binding modes within the active sites of enzymes like tubulin. These studies calculate a binding energy, which indicates the affinity of the ligand for the protein. A more negative binding energy suggests a stronger interaction. The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

The following table exemplifies the kind of data generated from a molecular docking study:

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Protein Name | Calculated Value | List of Amino Acids |

Note: This table is a template to show the output of molecular docking simulations.

Prediction of Global Reactivity Parameters

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A lower value indicates a more reactive molecule.

Chemical Potential (μ) : Describes the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ) : The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.